Benchmark Core: The 1,2-Benzisoxazole vs. 1,2-Benzisothiazole Divide in Antipsychotic Pharmacophore Design
A foundational study directly compared the binding affinities of a series of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives, including the target scaffold, for key CNS receptors. The data reveals that the simple exchange of sulfur for oxygen in the heterocyclic ring leads to a quantifiable shift in the serotonin/dopamine binding ratio, which is a critical determinant of atypical antipsychotic potential [1].
| Evidence Dimension | Ratio of in vitro binding affinity (IC₅₀) for 5-HT₂ vs. D₂ receptors |
|---|---|
| Target Compound Data | For an N-4 substituted 1,2-benzisoxazole derivative (Compound 5), IC₅₀ values were 780 nM for D₂ and 400 nM for 5-HT₂, yielding a D₂/5-HT₂ ratio of 1.95. |
| Comparator Or Baseline | Its direct sulfur analog, a 1,2-benzisothiazole derivative (Compound 17), exhibited IC₅₀ values of 750 nM for D₂ and 33 nM for 5-HT₂, yielding a D₂/5-HT₂ ratio of 22.7. |
| Quantified Difference | The D₂/5-HT₂ ratio differs by more than an order of magnitude (1.95 vs. 22.7). The benzisoxazole scaffold yields a more balanced D₂/5-HT₂ profile. |
| Conditions | In vitro radioligand binding assays using rat striatal tissue for D₂ receptors ([³H]spiperone) and rat frontal cortex for 5-HT₂ receptors ([³H]ketanserin). |
Why This Matters
This demonstrates that the 1,2-benzisoxazole core provides a fundamentally different and often more balanced serotonergic/dopaminergic profile compared to its benzisothiazole counterpart, guiding medicinal chemists to select the correct starting material for achieving a desired polypharmacology.
- [1] Yevich JP, New JS, Smith DW, et al. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. J Med Chem. 1986;29(3):359-69. doi:10.1021/jm00153a010. View Source
